molecular formula C10H10O2 B1296874 8-Hydroxy-2-tetralone CAS No. 53568-05-1

8-Hydroxy-2-tetralone

Cat. No.: B1296874
CAS No.: 53568-05-1
M. Wt: 162.18 g/mol
InChI Key: NDUSBJBOSIRESA-UHFFFAOYSA-N
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Description

8-Hydroxy-2-tetralone is an organic compound with the chemical formula C10H10O2. It is known for its aromatic properties and potential pharmaceutical applications . This compound is a derivative of tetralone, featuring a hydroxyl group at the 8th position and a ketone group at the 2nd position on the tetralin ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 8-Hydroxy-2-tetralone involves the epoxidation of 2-anthraquinone, followed by reduction and acid-catalyzed processes . Another method includes the Thiele-Winter acetoxylation, where 1,4- or 1,2-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to hydroxyhydroquinone derivatives, which are then oxidized to the desired hydroxyquinone compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 8 participates in nucleophilic substitution reactions, enabling functionalization of the aromatic ring.

Suzuki Cross-Coupling

8-Hydroxy-2-tetralone can be converted to a triflate intermediate for palladium-catalyzed coupling with aryl boronic acids, yielding 8-aryl derivatives.

Reagents/ConditionsProductYieldReference
Triflic anhydride, Pd(PPh₃)₄, aryl boronic acid, K₂CO₃8-Aryl-2-tetralone65–85%

This method is effective for introducing diverse aryl groups, including naphthalene and anthracene moieties .

Reduction Reactions

The ketone group at position 2 undergoes selective reduction under controlled conditions.

Selective Ring Reduction

Na–EtOH selectively reduces naphthalene precursors to tetralones, with regioselectivity influenced by substituents:

Substituent PatternMajor ProductSelectivityReference
No ortho substituents on arylTetrahydronaphthalene>90%
Two ortho substituents on aryl8-Aryl-2-tetralone70–80%

Ring Expansion and Rearrangement

Silver-catalyzed cyclobutanol ring expansion provides access to functionalized tetralones:

Starting MaterialReagents/ConditionsProductYieldReference
Tertiary cyclobutanolAgSbF₆ (5 mol%), CH₂Cl₂, 40°C8-Methoxy-1-tetralone68%

This method demonstrates the utility of silver catalysis in constructing tetralone scaffolds .

Methylation of Hydroxyl Group

The phenolic hydroxyl group can be methylated to form methoxy derivatives:

Reagents/ConditionsProductYieldReference
CH₃I, K₂CO₃, DMF8-Methoxy-2-tetralone82%

Mechanistic Insights

  • Suzuki Coupling : The reaction proceeds via oxidative addition of the triflate intermediate to Pd(0), followed by transmetallation with the boronic acid and reductive elimination .

  • Ring Expansion : Silver ions facilitate carbocation formation from cyclobutanol, enabling cyclization to form the tetralone ring .

These reactions highlight this compound’s versatility as a synthetic intermediate for pharmaceuticals and materials science.

Scientific Research Applications

Chemical Synthesis

8-Hydroxy-2-tetralone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, which can be further modified to create compounds with desired properties. The compound's structure allows it to participate in several chemical reactions, including:

  • Oxidation : Leading to the formation of quinones.
  • Reduction : Resulting in the production of alcohols.
  • Substitution : Enabling the formation of ethers or esters.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProducts
OxidationQuinones
ReductionAlcohols
SubstitutionEthers, Esters

Biological Applications

Research indicates that this compound exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, suggesting potential roles in biochemical pathways. Some notable biological activities include:

  • Enzyme Interaction : It interacts with transaminase enzymes, which are crucial for synthesizing biologically active compounds such as serotonin and melatonin receptor agonists.
  • Pharmacological Potential : The compound has demonstrated potential as a selective alpha 2-adrenoceptor antagonist and shows promise in modulating neurotransmitter systems .

Table 2: Biological Activities of this compound

Activity TypeDescription
Enzyme InteractionModulates transaminase activity
Neurotransmitter ModulationActs on serotonin receptors
Antimicrobial PropertiesPotential for antibacterial and antifungal applications

Medicinal Chemistry

The pharmacological properties of this compound make it a candidate for drug development. Its derivatives have been studied for their potential as:

  • Anticancer Agents : Certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .
  • Antimicrobial Agents : Research suggests that some derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria .

Case Study: Anticancer Activity

A study reported that specific tetralone derivatives exhibited potent cytotoxicity against KB cancer cell lines, with IC50 values indicating strong inhibitory effects compared to standard chemotherapeutics .

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in industrial applications, particularly in the synthesis of dyes and pigments. Its ability to act as a precursor in the production of various industrial chemicals highlights its versatility beyond laboratory settings.

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-tetralone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a ketone group on the tetralin ring system. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Biological Activity

8-Hydroxy-2-tetralone (C₁₀H₁₀O₂, CAS number 53568-05-1) is a compound belonging to the class of tetralones, characterized by a hydroxyl group at the 8-position of its bicyclic structure. This compound exhibits significant biological activity, making it a subject of interest in pharmacological research. Its interactions with various biomolecules suggest potential applications in therapeutic settings.

This compound is notable for its dual characteristics as both a ketone and a phenol, allowing it to participate in diverse chemical reactions. Several synthetic methods have been developed for its preparation, enhancing accessibility for research and industrial applications. The primary synthesis routes include:

  • Refluxing 1-tetralone with hydroxylating agents .
  • Condensation reactions involving various aldehydes and ketones .

These methods yield this compound in good to excellent yields, facilitating further studies on its biological properties .

Enzymatic Interactions

Research indicates that this compound interacts with several enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to modulate the activity of neurotransmitter systems, particularly through its derivative 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), which acts as a selective agonist for serotonin receptors. This interaction leads to significant effects on locomotor activity in animal models, suggesting potential applications in treating mood disorders .

Anticancer Activity

This compound and its analogues have demonstrated promising anticancer properties. In vitro studies have shown that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, including KB and COLO205 cells. For instance, compounds derived from this compound displayed IC50 values ranging from 10 μM to 20 μM against these cell lines, indicating their potential as chemotherapeutic agents .

CompoundCell LineIC50 (μM)
This compoundKB15
Derivative ACOLO20511
Derivative BBGC-82317

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these activities are generally low, indicating strong efficacy compared to standard antibiotics .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4
Escherichia coli16
Pseudomonas aeruginosa8

Neuropharmacological Effects

A study conducted on guinea pigs demonstrated that prolonged treatment with the derivative 8-OH-DPAT significantly increased acetylcholine release from the cerebral cortex. This finding highlights the compound's potential role in neuropharmacology and its implications for treating neurodegenerative diseases .

Plant Growth Regulation

Another area of investigation involves the use of tetralone analogues as plant growth regulators. For example, tetralone-based compounds have been synthesized to mimic abscisic acid (ABA), exhibiting greater biological activity than ABA itself in bioassays related to seed germination and growth inhibition .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 8-Hydroxy-2-tetralone, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenols or oxidation of tetralin derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H/13^{13}C NMR spectroscopy. For new compounds, provide full spectral data and elemental analysis .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For spills, collect material in sealed containers and avoid environmental release. Monitor for thermal decomposition, which may release toxic fumes .

Q. How should researchers design initial experiments to characterize the reactivity of this compound?

  • Methodological Answer : Start with stability tests under varying pH, temperature, and light conditions. Use UV-Vis spectroscopy to track degradation. For reactivity, perform nucleophilic/electrophilic substitution trials (e.g., alkylation, acylation) and analyze products via LC-MS .

Advanced Research Questions

Q. How can contradictory data on the catalytic efficiency of this compound in asymmetric synthesis be resolved?

  • Methodological Answer : Systematically replicate studies under standardized conditions (solvent, catalyst loading, temperature). Use multivariate analysis (ANOVA) to identify confounding variables. Compare crystallographic data of intermediates to confirm mechanistic pathways .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived ligands) using high-throughput experimentation. Employ kinetic resolution studies and monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Computational modeling (DFT) can predict transition states to guide catalyst design .

Q. How should researchers address discrepancies in reported biological activity of this compound analogs?

  • Methodological Answer : Validate assays using positive/negative controls and standardized cell lines (e.g., HEK293 for cytotoxicity). Perform dose-response curves and statistical power analysis to ensure reproducibility. Cross-reference with structural analogs to isolate structure-activity relationships (SAR) .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound studies?

  • Methodological Answer : Use mixed-effects models to account for batch variability. Apply principal component analysis (PCA) to reduce dimensionality in spectral or chromatographic data. Report confidence intervals and effect sizes to enhance comparability .

Q. How can researchers ensure reproducibility in kinetic studies of this compound reactions?

  • Methodological Answer : Document exact reaction conditions (e.g., stirring rate, degassing methods). Use internal standards (e.g., deuterated analogs) for quantitative NMR. Share raw data and analysis scripts via open-access platforms to enable independent verification .

Q. Experimental Design

Q. What controls are essential when investigating the photostability of this compound?

  • Methodological Answer : Include dark controls (same setup without light exposure) and UV intensity calibration using actinometry. Monitor oxygen levels, as photooxidation may confound results. Use quartz cells to avoid UV absorption by glass .

Q. How should mechanistic studies differentiate between radical vs. ionic pathways in this compound reactions?

  • Methodological Answer : Conduct radical trapping experiments (e.g., TEMPO) and analyze intermediates via ESR spectroscopy. Compare solvent effects (polar vs. non-polar) on reaction rates. Isotopic labeling (18^{18}O) can trace oxygen incorporation in products .

Properties

IUPAC Name

8-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUSBJBOSIRESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342011
Record name 8-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53568-05-1
Record name 8-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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